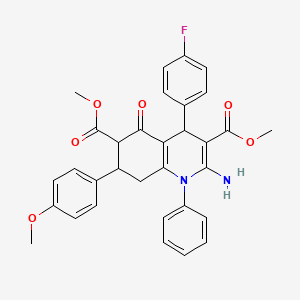
Dimethyl 2-amino-4-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique quinoline core structure, which is substituted with multiple functional groups, including amino, fluorophenyl, methoxyphenyl, and oxo groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.
Functional Group Introduction:
Final Amination and Esterification:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.
Scientific Research Applications
DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s functional groups can form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 2-AMINO-4-(4-CHLOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
- DIMETHYL 2-AMINO-4-(4-BROMOPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE
Uniqueness
The presence of the fluorophenyl group in DIMETHYL 2-AMINO-4-(4-FLUOROPHENYL)-7-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-1,4,5,6,7,8-HEXAHYDRO-3,6-QUINOLINEDICARBOXYLATE imparts unique electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from similar compounds with different substituents, such as chloro or bromo groups.
Properties
Molecular Formula |
C32H29FN2O6 |
|---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
dimethyl 2-amino-4-(4-fluorophenyl)-7-(4-methoxyphenyl)-5-oxo-1-phenyl-4,6,7,8-tetrahydroquinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C32H29FN2O6/c1-39-22-15-11-18(12-16-22)23-17-24-27(29(36)26(23)31(37)40-2)25(19-9-13-20(33)14-10-19)28(32(38)41-3)30(34)35(24)21-7-5-4-6-8-21/h4-16,23,25-26H,17,34H2,1-3H3 |
InChI Key |
LWZZVZKWLHTMEE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(C(=C(N3C4=CC=CC=C4)N)C(=O)OC)C5=CC=C(C=C5)F)C(=O)C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















